molecular formula C21H20ClN3O5 B2365483 5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005262-61-2

5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2365483
CAS No.: 1005262-61-2
M. Wt: 429.86
InChI Key: JPFAGBAZQUWDQJ-UHFFFAOYSA-N
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Description

5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H20ClN3O5 and its molecular weight is 429.86. The purity is usually 95%.
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Biological Activity

The compound 5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN2O4C_{19}H_{20}ClN_2O_4 with a molecular weight of 364.83 g/mol. It features a complex structure that includes a pyrroloisoxazole core, which is significant for its biological interactions.

Biological Activity Spectrum

The biological activity of isoxazole derivatives is extensive, encompassing various pharmacological effects:

  • Antitumor Activity : Isoxazoles and their derivatives have been reported to exhibit significant antitumor properties. In particular, the compound has shown cytotoxic effects against several cancer cell lines.
  • Antimicrobial Activity : Compounds in this class often demonstrate antimicrobial effects against various pathogens.
  • Anti-inflammatory and Analgesic Effects : The anti-inflammatory potential of these compounds contributes to their analgesic properties.

Antitumor Activity

Recent studies have evaluated the cytotoxic properties of related isoxazole derivatives against human cancer cell lines. Notably:

  • Cell Lines Tested : The compound was tested against colorectal carcinoma (HCT-116), prostate cancer (PC3), and normal lung fibroblast (WI-38) cell lines using the MTT assay.
  • Results : It exhibited notable cytotoxicity with IC50 values indicating strong activity against HCT-116 cells compared to PC3 cells. For instance, several derivatives showed IC50 values ranging from 4.4 to 18.1 µM against HCT-116 cells, surpassing the efficacy of standard treatments like 5-fluorouracil .

The mechanisms underlying the antitumor activity of this compound may involve:

  • Inhibition of Cell Proliferation : The compound likely disrupts cellular processes essential for tumor growth.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells.
  • Targeting Specific Pathways : The interaction with molecular targets involved in cancer progression could explain its selective toxicity towards tumor cells over normal cells.

Research Findings

A detailed analysis of various studies reveals consistent findings regarding the biological activity of similar compounds:

CompoundCell LineIC50 (µM)Activity Level
Compound AHCT-1166.3Very Strong
Compound BPC38.0Strong
Compound CWI-38>50Non-Cytotoxic

These results indicate that modifications in the structure can significantly influence the biological activity and selectivity of these compounds.

Case Studies

Several research articles have documented case studies involving similar compounds:

  • Study on Pyrrolo[3,2-d]isoxazole Derivatives : A study highlighted that certain derivatives exhibited selective cytotoxicity with minimal toxicity to normal cells .
  • Mechanistic Insights : Another investigation provided insights into how these compounds interact with cellular pathways to inhibit tumor growth effectively .

Properties

IUPAC Name

5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5/c1-2-3-11-23-20(26)17-18(13-5-4-6-16(12-13)25(28)29)24(30-19(17)21(23)27)15-9-7-14(22)8-10-15/h4-10,12,17-19H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFAGBAZQUWDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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